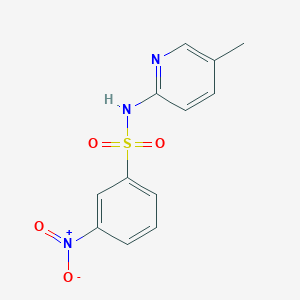
N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonamide group. The pyridine ring, substituted with a methyl group, is attached to the nitrogen atom of the sulfonamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 5-methyl-2-aminopyridine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: The major product is N-(5-methylpyridin-2-yl)-3-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile, various substituted sulfonamides can be formed.
Aplicaciones Científicas De Investigación
N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their inhibition or death .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but with different substituents on the pyridine ring.
di-μ-chlorobis[2-(5-methyl-pyridin-2-yl-κN)phenyl-κC(1)]diplatinum(II): Contains a platinum complex with a similar pyridine moiety.
Uniqueness
N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group, sulfonamide group, and methyl-substituted pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H11N3O4S |
|---|---|
Peso molecular |
293.30 g/mol |
Nombre IUPAC |
N-(5-methylpyridin-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-6-12(13-8-9)14-20(18,19)11-4-2-3-10(7-11)15(16)17/h2-8H,1H3,(H,13,14) |
Clave InChI |
SLFJERQTZZHWGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Solubilidad |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
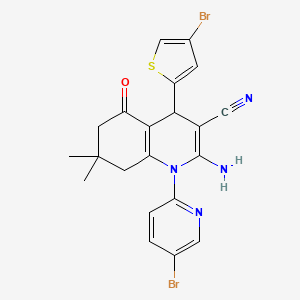
![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
![2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14950065.png)

![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
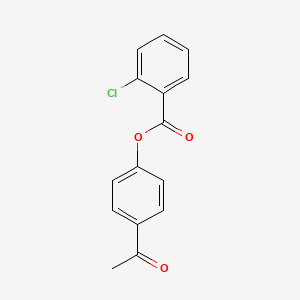
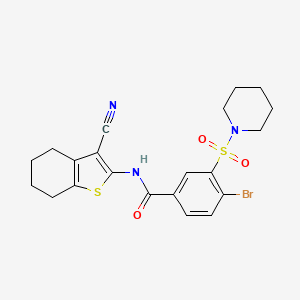
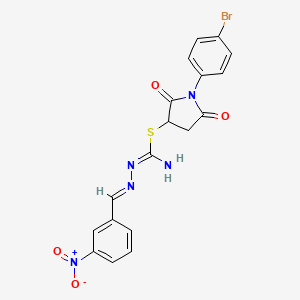
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
